molecular formula C7H16ClNO B597234 2-(3-Piperidyl)ethanol hydrochloride CAS No. 16780-04-4

2-(3-Piperidyl)ethanol hydrochloride

Cat. No.: B597234
CAS No.: 16780-04-4
M. Wt: 165.661
InChI Key: JPWLRMLPKPPHRJ-UHFFFAOYSA-N
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Description

2-(3-Piperidyl)ethanol hydrochloride is an organic compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(3-Piperidyl)ethanol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Piperidyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

    Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation, are commonly used.

Scientific Research Applications

2-(3-Piperidyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Piperidyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Piperidyl)ethanol hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-piperidin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-5-3-7-2-1-4-8-6-7;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWLRMLPKPPHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679091
Record name 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16780-04-4
Record name 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-3-yl)ethan-1-ol hydrochloride
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